molecular formula C7H7N3 B1609854 7-Methylimidazo[1,2-a]pyrimidine CAS No. 6558-66-3

7-Methylimidazo[1,2-a]pyrimidine

Cat. No.: B1609854
CAS No.: 6558-66-3
M. Wt: 133.15 g/mol
InChI Key: JFIBBUISWVLPJO-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyrimidine is a heterocyclic aromatic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused ring system containing both imidazole and pyrimidine rings, with a methyl group attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyrimidine can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Metal-free and eco-friendly methods are increasingly being explored to minimize the ecological impact .

Chemical Reactions Analysis

Types of Reactions: 7-Methylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

Synthesis of 7-Methylimidazo[1,2-a]pyrimidine Derivatives

The synthesis of 7-MIP derivatives has been extensively studied. Various methods have been developed to create compounds with enhanced biological properties. For instance, a study by Uslu Kobak and Akkurt reviewed synthetic pathways for imidazo[1,2-a]pyrimidines and highlighted their utility in creating derivatives with anti-inflammatory and anticancer activities . The synthesis often involves reactions such as Vilsmeier formylation and the use of different heterocyclic precursors to modify the imidazo[1,2-a]pyrimidine scaffold.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of 7-MIP derivatives. For example, Farag et al. reported that certain imidazo[1,2-a]pyrimidine derivatives exhibited significant in vitro antitumor activity against the MCF-7 breast cancer cell line . These compounds were also noted for their antimicrobial and antioxidant properties, suggesting a multifaceted approach to cancer treatment.

Anti-inflammatory Effects

The anti-inflammatory properties of 7-MIP have been explored through various in vitro studies. Vidal et al. investigated several imidazo[1,2-a]pyrimidine derivatives for their effects on leukocyte functions and inflammatory responses in mice, finding promising results that indicate their potential as anti-inflammatory agents .

Antiviral Activity

Recent research has focused on the antiviral properties of 7-MIP derivatives against SARS-CoV-2. A study demonstrated that certain Schiff base derivatives of imidazo[1,2-a]pyrimidine exhibited high binding affinity to the ACE2 receptor and spike protein of the virus, suggesting their potential as therapeutic agents against COVID-19 . Molecular docking studies indicated favorable interactions that could inhibit viral entry into human cells.

Neurological Disorders

The potential use of 7-MIP in treating neurological disorders has been highlighted in various studies. The compound's ability to act as a GABA agonist positions it as a candidate for treating conditions such as anxiety and depression . Its structural similarity to known anxiolytic drugs suggests that it may possess similar pharmacological profiles.

Antimicrobial Agents

Imidazo[1,2-a]pyrimidine derivatives have shown promise as antimicrobial agents against resistant strains of bacteria and fungi. Research indicates that these compounds can disrupt microbial cell functions, making them valuable in developing new antibiotics .

Case Studies

StudyFocusFindings
Uslu Kobak & Akkurt (2022)Synthesis & Biological ActivityReviewed various synthetic methods; highlighted anti-inflammatory and anticancer activities of derivatives .
Farag et al. (2020)Antitumor ActivityIdentified potent anticancer effects against MCF-7 cells with additional antimicrobial properties .
Recent Study (2023)Antiviral ActivityDemonstrated high binding affinity to SARS-CoV-2 targets; suggested potential as antiviral agents .

Mechanism of Action

The mechanism of action of 7-Methylimidazo[1,2-a]pyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects . The exact mechanism depends on the specific derivative and its target .

Biological Activity

7-Methylimidazo[1,2-a]pyrimidine (7-MeImPy) is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of 7-MeImPy, examining its synthesis, mechanisms of action, and potential therapeutic applications based on recent studies.

Synthesis and Derivatives

The synthesis of 7-MeImPy and its derivatives has been explored using various methods, including microwave-assisted heating, which allows for moderate to good yields. For example, a recent study reported the successful synthesis of imidazo[1,2-a]pyrimidine derivatives that exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 35.1 to 43.4 μM .

Anticancer Properties

Recent research has highlighted the anticancer potential of 7-MeImPy derivatives. A study demonstrated that specific derivatives selectively inhibited the proliferation of cancer cells while sparing healthy cells, suggesting a promising therapeutic index . The apoptotic mechanisms were investigated, revealing that certain compounds increased the Bax/Bcl-2 ratio, indicative of apoptosis induction .

Antiviral Activity

In silico studies have suggested that 7-MeImPy derivatives may act as effective inhibitors against SARS-CoV-2 by binding to the ACE2 receptor and spike protein with high affinity scores (−9.1 kcal/mol) . This positions them as potential candidates for further development in antiviral therapies.

Antimicrobial and Anti-inflammatory Effects

Beyond anticancer and antiviral activities, 7-MeImPy derivatives have also demonstrated significant antimicrobial and anti-inflammatory properties. Research indicated that these compounds could inhibit various pathogens and modulate inflammatory responses effectively .

Case Study 1: Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of several imidazo[1,2-a]pyrimidine derivatives on MCF-7 cells. The findings revealed that compound 3d exhibited a selective inhibition rate of approximately 1.6-fold compared to healthy cells, highlighting its potential as a targeted anticancer agent .

Case Study 2: Antiviral Efficacy

Another investigation focused on the binding affinities of synthesized derivatives against SARS-CoV-2 targets. The results indicated that certain compounds could effectively compete with natural ligands for binding sites on viral proteins, suggesting their potential utility in preventing viral entry into host cells .

The biological activity of 7-MeImPy is mediated through several mechanisms:

  • Apoptosis Induction : Increased Bax/Bcl-2 ratio leading to programmed cell death in cancer cells.
  • Receptor Binding : High-affinity interactions with viral proteins and receptors such as ACE2.
  • Antioxidant Activity : Modulation of oxidative stress responses contributing to anti-inflammatory effects .

Data Tables

Activity Compound IC50 (μM) Mechanism
Anticancer (MCF-7)3d43.4Apoptosis induction via Bax/Bcl-2
Antiviral (SARS-CoV-2)7a-Binding to ACE2/spike protein
AntimicrobialVarious-Inhibition of pathogen growth
Anti-inflammatoryVarious-Modulation of oxidative stress

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methylimidazo[1,2-a]pyrimidine derivatives, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation between 2-aminoimidazoles and 1,3-difunctional compounds (e.g., aldehydes, ketones) via Biginelli-type reactions. For example, a one-pot three-component reaction using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate under catalytic DMF yields 7-aryl-substituted derivatives with >80% efficiency . Key variables include solvent choice (e.g., methanol for crystallization), reaction time (10–12 minutes under fusion), and catalyst (DMF enhances cyclization). TLC monitoring and ethanol recrystallization are critical for purity .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Structural elucidation requires a combination of:

  • FT-IR : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon types (e.g., pyrimidine carbons at δ 150–160 ppm) .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 533 for 7-(2-methoxyphenyl) derivatives) . Elemental analysis (C, H, N) validates stoichiometric purity .

Q. What pharmacological activities are associated with the imidazo[1,2-a]pyrimidine scaffold?

The core structure exhibits anxiolytic, antimicrobial, antiproliferative, and anti-inflammatory properties. Bioactivity is modulated by substituents:

  • 7-Methyl groups : Enhance metabolic stability .
  • Aryl substituents : Improve binding to targets like PDE inhibitors or kinase receptors .
  • Sulfonamide derivatives : Show promise in antineoplastic applications .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

Discrepancies in NMR/IR data often arise from tautomerism or polymorphism. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing diastereotopic protons) .
  • X-ray crystallography : Validates solid-state conformation (e.g., planar imidazo-pyrimidine rings in crystal structures) .
  • Dynamic NMR : Detects rotational barriers in substituents like 1-methylcyclopropyl groups .

Q. What strategies optimize regioselectivity in functionalizing the imidazo[1,2-a]pyrimidine ring?

Regioselective C-H activation at C2 or C3 positions can be achieved via:

  • Microwave-assisted synthesis : Enhances reaction kinetics for C2-arylation (e.g., 2-(1,2,4-oxadiazol-5-yl) derivatives) .
  • Pd-catalyzed cross-coupling : Introduces aryl/heteroaryl groups at C7 using Suzuki-Miyaura conditions .
  • Electrophilic substitution : Directs substituents to electron-rich positions using HNO₃/H₂SO₄ .

Q. How do computational methods aid in predicting biological activity for novel derivatives?

  • Molecular docking : Screens binding affinity to targets like PDE4B (e.g., 3,4-dichloro-benzenesulfonamide derivatives show strong interactions) .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with antimicrobial potency .
  • ADMET prediction : Evaluates pharmacokinetic risks (e.g., logP <3 for improved blood-brain barrier penetration) .

Q. What are the challenges in scaling up imidazo[1,2-a]pyrimidine synthesis for preclinical studies?

Key issues include:

  • Purification : Column chromatography is labor-intensive; switch to recrystallization or HPLC .
  • Byproduct formation : Optimize stoichiometry (e.g., 1:1:1 molar ratio for Biginelli reactions) .
  • Thermal stability : Use microwave reactors to reduce decomposition during prolonged heating .

Q. How can researchers validate the purity of intermediates in multi-step syntheses?

  • Hyphenated techniques (LC-MS, GC-MS) : Detect trace impurities (<0.1%) in intermediates like 2-(chloromethyl) derivatives .
  • Melting point analysis : Sharp melting ranges (e.g., 176–178°C) confirm crystalline purity .
  • Chiral HPLC : Resolves enantiomers in hexahydro derivatives (e.g., 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine) .

Q. Methodological Guidance

  • Contradiction Analysis : When conflicting bioactivity data arise (e.g., antimicrobial vs. cytotoxic effects), conduct dose-response assays and compare with structurally similar controls (e.g., 4-butoxy-N-phenyl sulfonamides) .
  • Experimental Design : Use factorial design (e.g., Taguchi method) to optimize solvent, temperature, and catalyst interactions .

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-2-4-10-5-3-8-7(10)9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIBBUISWVLPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462545
Record name 7-Methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6558-66-3
Record name 7-Methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Methylimidazo[1,2-a]pyrimidine
7-Methylimidazo[1,2-a]pyrimidine
7-Methylimidazo[1,2-a]pyrimidine
7-Methylimidazo[1,2-a]pyrimidine
7-Methylimidazo[1,2-a]pyrimidine
7-Methylimidazo[1,2-a]pyrimidine

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